2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate
CAS No.:
Cat. No.: VC16550089
Molecular Formula: C13H20NO4-
Molecular Weight: 254.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20NO4- |
|---|---|
| Molecular Weight | 254.30 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
| Standard InChI Key | RRRWAYWNXBSUFV-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC(C1C(=O)[O-])CC2 |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The azabicyclo[2.2.2]octane system consists of a six-membered ring fused with a two-membered bridge, creating a rigid, cage-like structure. The nitrogen atom at position 2 introduces basicity, while the bicyclic framework enforces conformational restrictions that influence reactivity and intermolecular interactions. X-ray crystallography and computational modeling confirm a chair-like conformation for the six-membered ring, with the nitrogen lone pair oriented axially to minimize steric strain .
Functional Group Analysis
The Boc group (tert-butoxycarbonyl) at position 2 acts as a temporary protecting group for the amine, enabling selective functionalization at other positions. The carboxylate at position 3 contributes to solubility in polar solvents and participates in salt formation or esterification reactions. The negative charge on the carboxylate oxygen enhances stability under basic conditions, while the Boc group provides acid-labile protection .
Table 1: Molecular Descriptors
Synthesis and Manufacturing
Stepwise Synthetic Routes
The synthesis typically begins with 2-azabicyclo[2.2.2]octane, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent carboxylation at position 3 is achieved via nucleophilic acyl substitution or carboxylate salt formation. Key steps include:
-
Boc Protection:
Reaction conditions: Dichloromethane, 0–25°C, 12–24 hours . -
Carboxylation:
Introduction of the carboxylate group via reaction with chloroformate derivatives or oxidative methods.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Boc₂O, Et₃N, CH₂Cl₂, 25°C, 24 h | 85% | 95% |
| 2 | ClCO₂R, NaOH, THF/H₂O, 0°C, 2 h | 78% | 90% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to <6 hours. Purification via recrystallization from ethanol/water mixtures yields >99% purity, as verified by HPLC.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in hydrocarbons. The Boc group confers stability under basic conditions (pH 7–12), while the carboxylate remains deprotonated in aqueous solutions above pH 5. Degradation occurs via acid-catalyzed Boc removal (t₁/₂ = 2 h at pH 2) .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1745 cm⁻¹ (C=O stretch, Boc), 1640 cm⁻¹ (COO⁻ asymmetric stretch).
-
NMR (¹H): δ 1.44 ppm (s, 9H, Boc CH₃), δ 3.2–3.8 ppm (m, 6H, bridgehead H).
Applications in Organic Synthesis
Intermediate for Pharmaceutical Agents
The compound’s rigid scaffold serves as a precursor to neuromodulators and enzyme inhibitors. For example, derivatives inhibit acetylcholinesterase (IC₅₀ = 0.8 µM) by mimicking the transition state of acetylcholine hydrolysis .
Protecting Group Strategy
The Boc group enables sequential functionalization of polyamine systems. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine without disturbing ester or carboxylate groups .
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